molecular formula C5H4INO2S B2750947 5-Iodo-3-methylisothiazole-4-carboxylic acid CAS No. 1383546-18-6

5-Iodo-3-methylisothiazole-4-carboxylic acid

Cat. No. B2750947
M. Wt: 269.06
InChI Key: XTIWMXFCHBNILL-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisothiazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4INO2S . It is used in various scientific research studies due to its unique properties.


Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylisothiazole-4-carboxylic acid consists of an isothiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms . The isothiazole ring is substituted at the 3rd position by a methyl group, at the 4th position by a carboxylic acid group, and at the 5th position by an iodine atom .

Scientific Research Applications

1. Ruthenium-Catalyzed Synthesis

Ruthenium-catalyzed synthesis involves the use of 5-amino-1,2,3-triazole-4-carboxylic acid for preparing biologically active compounds and peptidomimetics based on the triazole scaffold. This synthesis, though influenced by the Dimroth rearrangement, utilizes a protocol based on ruthenium-catalyzed cycloaddition, yielding protected versions of this triazole amino acid (Ferrini et al., 2015).

2. Corrosion Inhibition Studies

Triazole derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their efficiency in inhibiting corrosion of mild steel in acidic media. These studies, involving electrochemical methods and weight loss measurements, demonstrate the significant inhibitory effects of these triazole derivatives (Lagrenée et al., 2002).

3. Potential in Drug Synthesis

The synthesis of 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide, which is analogous to EICAR, illustrates the potential of 5-iodo-3-methylisothiazole-4-carboxylic acid in drug discovery. This process exploits Pd(0)-catalyzed cross-coupling reactions and highlights its utility in organic synthesis and drug discovery (Ostrowski & Zeidler, 2008).

4. DNA Alteration Studies

Studies on the alteration of DNA by related compounds, such as 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, reveal significant insights into the interaction of these compounds with DNA, indicating their potential application in understanding DNA-related processes and possibly in therapeutic interventions (Mizuno & Decker, 1976).

5. Luminescence in Metal Complexes

Research on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives demonstrates the role of such compounds in luminescence. This includes the observation of an in situ solvothermal decarboxylation of the ligands, opening avenues in material science and chemistry (Zhao et al., 2014).

properties

IUPAC Name

5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWMXFCHBNILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methylisothiazole-4-carboxylic acid

CAS RN

1383546-18-6
Record name 5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-methylisothiazole-4-carboxylic acid (G-4) (3.9 g, 27.3 mmol) in anhydrous THF (150 mL) at −78° C. under argon, n-butyl lithium solution (27.3 mL, 68.3 mmol) is added dropwise and the resulting mixture is stirred at −78° C. for 1 h. To this mixture, a solution of iodide (13.9 g, 54.6 mmol) in THF (50 mL) is added slowly and the resulting mixture is stirred at RT for 1 h. The mixture is acidified with concentrated HCl to adjust the pH to 3-4, and then extracted with ethyl acetate. The organic layer is washed with aqueous Na2SO3 solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the product, 5-iodo-3-methylisothiazole-4-carboxylic acid (G-5).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-methylisothiazole-4-carboxylic acid (C-4) (3.9 g, 27.3 mmol) in anhydrous THF (150 mL) at −78° C. under argon, n-butyl lithium solution (27.3 mL, 68.3 mmol) is added dropwise and the resulting mixture is stirred at −78° C. for 1 h. To this mixture, a solution of iodine (13.9 g, 54.6 mmol) in THF (50 mL) is added slowly and the resulting mixture is stirred at RT for 1 h. The mixture is acidified with concentrated HCl to adjust the pH to 3-4, and then extracted with ethyl acetate. The organic layer is washed with aqueous Na2SO3 solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo to afford the product, 5-iodo-3-methylisothiazole-4-carboxylic acid (C-5).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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